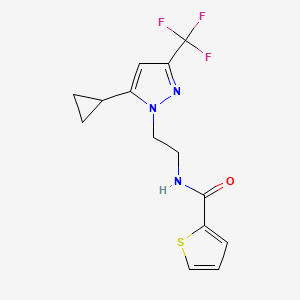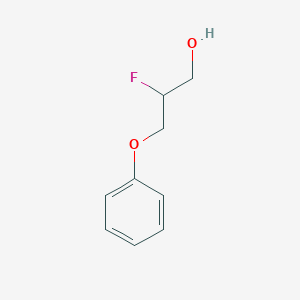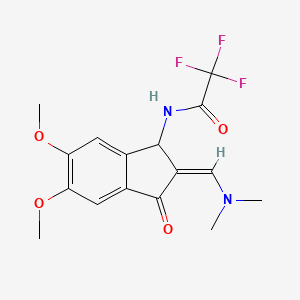
2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone is a chemical of interest due to its potential as a building block in the synthesis of various heterocyclic systems. It is related to compounds that have been studied for their reactivity and utility in constructing complex molecular structures, particularly those containing the indanone core and various substituents that can influence their chemical behavior.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, was achieved from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a related oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of dimethylaminomethylene groups in the synthesis of heterocyclic systems.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been established through various analytical techniques. For example, the orientation around the double bond for a similar compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was confirmed by X-ray analysis . This highlights the importance of structural analysis in understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of compounds with dimethylaminomethylene groups has been extensively studied. For instance, reactions of 3-(pentafluorophenyl)indene with Ti(NMe2)4 resulted in products where the ortho fluorines of the C6F5 group were replaced with a dimethylamino group, suggesting a titanium-mediated, intramolecular nucleophilic aromatic substitution mechanism . Additionally, the compound 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one was shown to react with various nucleophiles to form new heterocyclic systems, demonstrating the reactivity of the dimethylaminomethylene group in facilitating the construction of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be inferred from related studies. For example, the stability of quaternary ammonium compounds derived from 2-dimethylaminoethanol suggests that the dimethylamino group can confer stability to certain structures at lower temperatures . The presence of trifluoromethyl groups has been shown to influence the diastereo- and enantiomeric excesses in the synthesis of trifluoromethylated alcohols, which could also be relevant to the properties of the compound .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Research has demonstrated the utility of related indanone derivatives in the synthesis of novel heterocyclic systems. Compounds similar to "2-(Dimethylaminomethylene)-3-(trifluoroacetylamino)-5,6-dimethoxy-1-indanone" have been used as synthons for constructing diverse heterocycles, such as indenopyrazoles, indenofluorenes, and indenopyrans. These processes often involve reactions with hydrazine hydrate, active methylene compounds, and ω-cyano compounds, highlighting the versatility of indanone derivatives in organic synthesis (Elmaati et al., 2003).
Antimicrobial Agents
Novel derivatives of 5,6-dimethoxy-1-indanone, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Patel et al., 2018).
Biomass Degradation
Indanone derivatives have also been studied for their energetic properties, which are relevant in the context of biomass degradation. The calorimetric techniques and computational methodologies applied to these compounds help in understanding their combustion and sublimation enthalpies, contributing to the development of efficient biomass degradation processes (Silva et al., 2018).
Material Science Applications
Research into star-shaped compounds with 1,3,5-triazine cores and peripheral dimethylamino groups, which are structurally related to the compound of interest, reveals applications in material science, particularly due to their intramolecular charge transfer properties. Such compounds have potential uses in optoelectronic devices (Meier et al., 2003).
Alzheimer's Disease Treatment
Derivatives of 5,6-dimethoxy-1-indanone have been explored for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease. These studies indicate the potential for such compounds in therapeutic applications for treating neurodegenerative disorders (Farrokhi et al., 2019).
Propriétés
IUPAC Name |
N-[(2Z)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c1-21(2)7-10-13(20-15(23)16(17,18)19)8-5-11(24-3)12(25-4)6-9(8)14(10)22/h5-7,13H,1-4H3,(H,20,23)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXIHPQBIAKRT-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

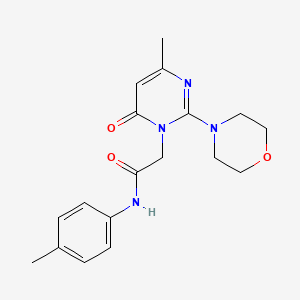

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)
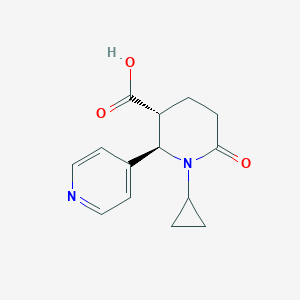
![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)



![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)
